Tampramine Fumarate (AHR-9377): A Technical Guide to its Discovery and Preclinical History
Tampramine Fumarate (AHR-9377): A Technical Guide to its Discovery and Preclinical History
Foreword: This document provides a comprehensive technical overview of Tampramine Fumarate (AHR-9377), a novel tricyclic antidepressant developed in the 1980s. Although it was never commercially marketed, its unique pharmacological profile as a selective norepinephrine reuptake inhibitor with minimal affinity for other key receptors presented a significant advancement in antidepressant research at the time. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look into the discovery, mechanism of action, and preclinical evaluation of this compound.
Discovery and History
Tampramine (AHR-9377) was developed by A.H. Robins Company in the early 1980s as part of a research program aimed at identifying new antidepressant agents with improved side-effect profiles compared to existing tricyclic antidepressants (TCAs). The IUPAC name for Tampramine is N,N-Dimethyl-3-(6-phenylpyrido[2,3-b]benzodiazepin-11-yl)propan-1-amine. Preclinical studies in the mid-1980s established its potential as an antidepressant through various in vitro and in vivo models. Despite promising initial findings, Tampramine Fumarate did not progress to human clinical trials and was ultimately never marketed.
Preclinical Pharmacology
The preclinical evaluation of Tampramine Fumarate revealed a distinct mechanism of action, setting it apart from other TCAs of its era.
In Vitro Neurotransmitter Reuptake Inhibition
Studies using rat brain synaptosomal preparations demonstrated that Tampramine is a potent and selective inhibitor of norepinephrine (NE) reuptake. Its potency against serotonin (5-HT) and dopamine (DA) reuptake was found to be significantly lower, highlighting its selectivity for the norepinephrine transporter (NET). The inhibition of NE reuptake by Tampramine was determined to be noncompetitive.
Table 1: In Vitro Neurotransmitter Reuptake Inhibition of Tampramine Fumarate (AHR-9377)
| Neurotransmitter | Brain Region | IC₅₀ (nM) |
| Norepinephrine (NE) | Hypothalamus | 45 ± 8 |
| Serotonin (5-HT) | Cortex | > 10,000 |
| Dopamine (DA) | Striatum | > 10,000 |
| Data from Kinnier WJ, Tabor RD, Norrell LY (1984). Neurochemical properties of AHR-9377: a novel inhibitor of norepinephrine reuptake. Biochemical Pharmacology. |
Receptor Binding Affinity
Receptor binding assays were conducted to assess the affinity of Tampramine for various neurotransmitter receptors typically associated with the side effects of TCAs. The results indicated that Tampramine has negligible affinity for alpha-1, alpha-2, and beta-adrenergic, histaminergic (H1), and muscarinic cholinergic receptors. This profile suggested that Tampramine would likely have a more favorable side-effect profile, with a lower incidence of sedation, orthostatic hypotension, and anticholinergic effects, compared to other TCAs.
Table 2: Receptor Binding Profile of Tampramine Fumarate (AHR-9377)
| Receptor | Radioligand | Tissue | Ki (nM) |
| α₁-Adrenergic | [³H]WB-4101 | Rat Brain | > 1,000 |
| α₂-Adrenergic | [³H]Clonidine | Rat Brain | > 1,000 |
| β-Adrenergic | [³H]Dihydroalprenolol | Rat Brain | > 1,000 |
| Histamine H₁ | [³H]Pyrilamine | Rat Brain | > 1,000 |
| Muscarinic | [³H]Quinuclidinyl benzilate | Rat Brain | > 1,000 |
| Data from Kinnier WJ, Tabor RD, Norrell LY (1984). Neurochemical properties of AHR-9377: a novel inhibitor of norepinephrine reuptake. Biochemical Pharmacology. |
Preclinical Efficacy Models
The antidepressant potential of Tampramine Fumarate was evaluated in established animal models of depression.
Forced Swim Test (FST)
In the forced swim test, a widely used screening model for antidepressants, acute administration of Tampramine was shown to significantly decrease the duration of immobility in rats. This effect is indicative of an antidepressant-like activity.
Table 3: Effect of Tampramine Fumarate (AHR-9377) in the Forced Swim Test
| Treatment | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Decrease from Control |
| Vehicle Control | - | 180 ± 15 | - |
| Tampramine | 10 | 110 ± 12 | 39% |
| Tampramine | 20 | 85 ± 10 | 53% |
| p < 0.05 compared to vehicle control. Data from O'Donnell JM, Seiden LS (1985). Effect of the experimental antidepressant AHR-9377 on performance during differential reinforcement of low response rate. Psychopharmacology. |
Differential Reinforcement of Low Response Rate (DRL) 72-s Schedule
The differential reinforcement of low response rate (DRL) 72-second schedule is an operant conditioning paradigm sensitive to the effects of antidepressant drugs. In this test, rats are rewarded for withholding a response for a specific period (72 seconds). Antidepressants typically decrease the response rate and increase the reinforcement rate. Acute administration of Tampramine produced effects consistent with those of established antidepressant drugs, reducing response rates and increasing reinforcement rates.
Table 4: Effect of Tampramine Fumarate (AHR-9377) on DRL 72-s Performance
| Treatment | Dose (mg/kg, i.p.) | Response Rate (responses/min) | Reinforcement Rate (reinforcements/hr) |
| Vehicle Control | - | 15.2 ± 1.8 | 8.5 ± 1.1 |
| Tampramine | 5 | 11.8 ± 1.5 | 12.3 ± 1.4 |
| Tampramine | 10 | 8.5 ± 1.2 | 15.8 ± 1.9 |
| p < 0.05 compared to vehicle control. Data from O'Donnell JM, Seiden LS (1985). Effect of the experimental antidepressant AHR-9377 on performance during differential reinforcement of low response rate. Psychopharmacology. |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action: Signaling Pathway
The primary mechanism of action of Tampramine is the selective inhibition of the norepinephrine transporter (NET). This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.
Caption: Proposed mechanism of action of Tampramine Fumarate.
Experimental Workflow: In Vitro Neurotransmitter Reuptake Assay
The following diagram outlines the general workflow for the synaptosomal uptake assays used to determine the IC₅₀ values of Tampramine.
Caption: Workflow for in vitro neurotransmitter reuptake assay.
Experimental Workflow: Forced Swim Test
This diagram illustrates the procedure for the forced swim test used to evaluate the antidepressant-like effects of Tampramine.
Caption: Workflow for the forced swim test.
Detailed Experimental Protocols
In Vitro Neurotransmitter Reuptake Assay
-
Synaptosome Preparation: Synaptosomes were prepared from the hypothalamus (for norepinephrine uptake), cerebral cortex (for serotonin uptake), and striatum (for dopamine uptake) of male Sprague-Dawley rats. The brain regions were homogenized in 0.32 M sucrose and subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Uptake Assay: Synaptosomal preparations were pre-incubated with various concentrations of Tampramine Fumarate or vehicle for 10 minutes at 37°C. The uptake reaction was initiated by the addition of a radiolabeled neurotransmitter ([³H]norepinephrine, [³H]serotonin, or [³H]dopamine). After a short incubation period (5 minutes), uptake was terminated by rapid filtration through glass fiber filters. The filters were washed with ice-cold buffer to remove unbound radioactivity.
-
Data Analysis: The radioactivity retained on the filters was quantified by liquid scintillation spectrometry. The concentration of Tampramine that inhibited 50% of the specific neurotransmitter uptake (IC₅₀) was determined by non-linear regression analysis.
Receptor Binding Assays
-
Membrane Preparation: Crude synaptic membrane fractions were prepared from whole rat brains.
-
Binding Assay: Membranes were incubated with a specific radioligand for each receptor of interest in the presence of various concentrations of Tampramine Fumarate or vehicle.
-
Radioligands Used:
-
α₁-Adrenergic: [³H]WB-4101
-
α₂-Adrenergic: [³H]Clonidine
-
β-Adrenergic: [³H]Dihydroalprenolol
-
Histamine H₁: [³H]Pyrilamine
-
Muscarinic: [³H]Quinuclidinyl benzilate
-
-
Data Analysis: After incubation, the bound and free radioligand were separated by rapid filtration. The radioactivity bound to the filters was measured by liquid scintillation counting. The inhibitory constant (Ki) was calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Forced Swim Test
-
Animals: Male Sprague-Dawley rats were used.
-
Apparatus: A glass cylinder (45 cm high, 20 cm in diameter) was filled with 24-25°C water to a depth of 30 cm.
-
Procedure: On day one (pre-test), rats were placed in the cylinder for a 15-minute swim session. Twenty-four hours later, the rats were administered either Tampramine Fumarate (i.p.) or vehicle. Sixty minutes after injection, they were placed back in the swim cylinder for a 5-minute test session.
-
Scoring: The duration of immobility during the 5-minute test session was scored by a trained observer who was blind to the treatment conditions. Immobility was defined as the absence of all movement except for that required to keep the head above water.
Differential Reinforcement of Low Response Rate (DRL) 72-s Schedule
-
Animals: Male Sprague-Dawley rats, maintained at 85% of their free-feeding body weight, were used.
-
Apparatus: Standard operant conditioning chambers equipped with a response lever and a food pellet dispenser.
-
Procedure: Rats were trained to press a lever for food reinforcement on a schedule where a response was only rewarded if it occurred at least 72 seconds after the previous response. Responses made before the 72-second interval had elapsed reset the timer. Once stable performance was achieved, the effects of acute i.p. injections of Tampramine Fumarate or vehicle were assessed.
-
Data Collection: The total number of responses and the number of reinforcements were recorded for each session. From these data, the response rate and reinforcement rate were calculated.
Conclusion
Tampramine Fumarate (AHR-9377) was a promising antidepressant candidate in the 1980s due to its selective and potent inhibition of norepinephrine reuptake and its lack of significant affinity for other receptors associated with the adverse effects of traditional tricyclic antidepressants. Preclinical studies demonstrated its efficacy in established animal models of depression. While the reasons for its discontinuation are not publicly detailed, the data from its initial development provide valuable insights into the structure-activity relationships of tricyclic antidepressants and the importance of receptor selectivity in drug design. This technical guide serves as a comprehensive resource for researchers interested in the history and pharmacology of this unique compound.
